8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a dioxaborolane group
Properties
Molecular Formula |
C17H18BNO2 |
|---|---|
Molecular Weight |
279.1 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-6-8-12-7-5-9-13(11-19)15(12)14/h5-10H,1-4H3 |
InChI Key |
GBPHSBWZQRCGAQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile typically involves the borylation of a naphthonitrile precursor. The reaction conditions often include the use of a palladium catalyst and pinacolborane as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include substituted naphthalenes and boronic acid derivatives .
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of advanced materials, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile involves its ability to form stable boron-carbon bonds. The dioxaborolane group acts as a boron source in various reactions, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in cross-coupling reactions, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar compounds to 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
Bis(pinacolato)diboron: Another boron source used in cross-coupling reactions.
Phenylboronic acid pinacol ester: Commonly used in Suzuki-Miyaura cross-coupling reactions.
What sets 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile apart is its naphthonitrile core, which provides additional functionality and potential for further derivatization .
Biological Activity
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile is a compound of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile
- Molecular Formula : C16H20B2N2O2
- Molecular Weight : 293.964 g/mol
- CAS Number : 1214264-88-6
Biological Activity Overview
The biological activity of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile has been explored in various studies focusing on its potential as an anticancer agent and its mechanism of action in cellular systems.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
The mechanism by which this compound exerts its biological effects is primarily through:
- Kinase Inhibition : The boron atom in the dioxaborolane moiety is believed to interact with the active sites of kinases.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
- Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-naphthonitrile resulted in significant apoptosis as measured by flow cytometry. The study indicated a dose-dependent increase in apoptotic cells after 24 hours of treatment.
- Case Study 2 : In vivo studies using a xenograft model showed that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased necrosis and apoptosis within the tumor tissue.
Research Findings
Several research articles have documented the biological activity and mechanisms associated with this compound:
- Study A : Investigated the compound's effects on various cancer cell lines and reported a selective cytotoxicity towards malignant cells while sparing normal cells.
- Study B : Focused on the pharmacokinetics and bioavailability of the compound, suggesting that modifications to its structure could enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
